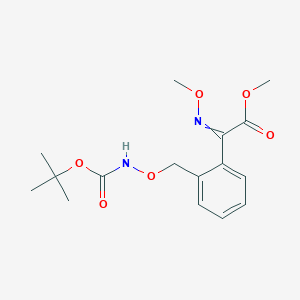

Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Beschreibung

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a synthetic organic compound characterized by a methoxyimino-acetate core linked to a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected aminooxy methyl group. This structure confers unique physicochemical properties, including enhanced stability during synthesis due to the Boc protecting group.

Eigenschaften

IUPAC Name |

methyl 2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHYWHTZUXYXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.

- Anticancer Agents : Research indicates that derivatives of this compound can be modified to produce anticancer agents. The methoxyimino group is particularly useful for enhancing the selectivity and potency of these compounds against cancer cells .

- Antimicrobial Activity : Compounds derived from methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate have shown promising results in antimicrobial assays. The incorporation of the tert-butoxycarbonyl group aids in improving the solubility and stability of these derivatives, which is crucial for their efficacy against microbial pathogens .

Organic Synthesis

The compound is also significant in organic synthesis due to its unique functional groups that facilitate various chemical reactions.

- Building Block for Peptides : Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate can be utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) protection allows for selective deprotection under mild conditions, enabling the formation of complex peptide structures .

- Synthesis of Cyclic Compounds : Its reactivity makes it an excellent precursor for synthesizing cyclic compounds, which are often more biologically active than their linear counterparts. This is particularly relevant in designing cyclic peptides or peptidomimetics that can mimic natural biological processes .

Case Studies and Research Findings

Several studies have documented the successful application of methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate in various research contexts:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of (methoxyimino)acetate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Physicochemical Properties

Q & A

Q. What are the typical synthetic routes for Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate?

The compound is synthesized via multistep reactions starting from 2-methylacetophenone. Key steps include:

- Oxidation of 2-methylacetophenone to form the corresponding carboxylic acid derivative.

- Esterification with methanol to yield methyl esters.

- Oximation to introduce the methoxyimino group, often using hydroxylamine derivatives under controlled pH.

- Bromination at the benzylic position using reagents like NBS (N-bromosuccinimide) under radical initiation .

- Boc protection of the aminooxy group via tert-butoxycarbonyl anhydride (Boc₂O) in aprotic solvents . Optimized conditions (e.g., temperature, catalysts) are critical for achieving a total yield of ~52% .

Q. How is the E-isomer configuration confirmed experimentally?

The E-isomer is confirmed via:

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. What strategies improve the bromination step’s efficiency and selectivity?

Challenges include competing di-bromination and radical side reactions. Optimization involves:

- Radical initiators : AIBN (azobisisobutyronitrile) at 60–80°C to control reaction rates.

- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize polar by-products.

- Stoichiometry : Limiting NBS to 1.1 equivalents reduces over-bromination . Monitoring via TLC or in-situ NMR ensures reaction progress .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream applications?

The Boc group:

Q. What are the challenges in maintaining stereochemical integrity during synthesis?

Risks of isomerization arise from:

Q. How does the compound’s structure relate to its bioactivity in pesticide development?

Structural features critical for bioactivity include:

- Methoxyimino group : Acts as a pharmacophore in fungicides like Trifloxystrobin, inhibiting mitochondrial respiration in pathogens.

- Boc-protected aminooxy group : Enhances membrane permeability and metabolic stability.

- Aromatic substitution patterns : Electron-withdrawing groups (e.g., bromine) improve binding to target enzymes .

Methodological Recommendations

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

- Isomer separation : Chiral HPLC with amylose-based columns resolves E/Z mixtures .

- Stability testing : Monitor hydrolytic degradation under varying pH (4–9) to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.